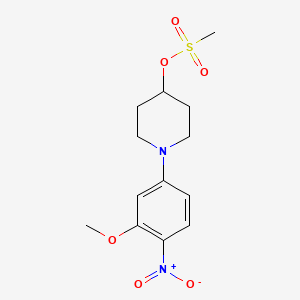
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Descripción general
Descripción
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carbonyl Chloride: The final step involves the conversion of the quinoline derivative to the carbonyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and bases (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Amides and Esters: Formed from substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Dihydroquinolines: Formed from reduction reactions.
Biaryl Derivatives: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. The carbonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent adducts and inhibition of protein function.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Lacks the ethyl and methyl substituents, resulting in different biological activity.
6,8-Dimethylquinoline-4-carbonyl chloride: Lacks the 4-ethylphenyl group, affecting its interaction with biological targets.
2-(4-Methylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical reactivity and biological activity.
Uniqueness
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-5-7-15(8-6-14)18-11-17(20(21)23)16-10-12(2)9-13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBHWIQLHWVEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)
![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)




![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
